molecular formula C6H7NO4S2 B6281826 5-methyl-2-sulfamoylthiophene-3-carboxylic acid CAS No. 2287274-10-4

5-methyl-2-sulfamoylthiophene-3-carboxylic acid

Cat. No.: B6281826
CAS No.: 2287274-10-4
M. Wt: 221.3
InChI Key:
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Description

5-methyl-2-sulfamoylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 5-position, a sulfamoyl group at the 2-position, and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-sulfamoylthiophene-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfamoylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methyl-2-sulfamoylthiophene-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions

Mechanism of Action

The mechanism of action of 5-methyl-2-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can participate in ionic interactions with positively charged residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfamoyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

CAS No.

2287274-10-4

Molecular Formula

C6H7NO4S2

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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